molecular formula C16H18FN3O B2610140 6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine CAS No. 2415526-72-4

6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine

Cat. No.: B2610140
CAS No.: 2415526-72-4
M. Wt: 287.338
InChI Key: QEIRQRGJCBJJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine (CAS 2415526-72-4) is a pyrimidine-based research compound provided with high purity for use in scientific investigations. This small molecule features a distinct structure with cyclopropyl and fluoro substituents on its pyrimidine core, which is linked to a 2-methoxyphenyl ethylamine group. Pyrimidine derivatives are a significant class of compounds in medicinal chemistry, extensively studied for their potential to modulate various biological targets, particularly in the field of oncology . A substantial body of patent literature highlights that structurally related pyrimidine-2,4-diamine and N2-(2-methoxyphenyl)pyrimidine derivatives have been designed and investigated as potential agents for the prevention and treatment of cancer . These compounds are often explored for their mechanism of action against specific kinase targets . Beyond oncology, pyrimidine scaffolds are also recognized for their antibacterial and antifungal activities in microbiological research . Researchers value this compound for exploring structure-activity relationships (SAR) to develop novel therapeutic agents . It is supplied for in vitro studies and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c1-21-13-5-3-2-4-11(13)8-9-18-16-14(17)15(12-6-7-12)19-10-20-16/h2-5,10,12H,6-9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIRQRGJCBJJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC2=NC=NC(=C2F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 2,4-diaminopyrimidine and a suitable aldehyde or ketone.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbinol.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using 2-(2-methoxyphenyl)ethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Overview

6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine is a compound that has gained attention in pharmaceutical research due to its potential therapeutic applications. This article explores its applications, particularly in the fields of oncology and neurology, supported by data tables and case studies.

Cancer Treatment

One of the primary applications of this compound is as an inhibitor of Trk (tropomyosin receptor kinase) kinases. Trk kinases are critical in various signaling pathways that promote cell growth and survival, making them significant targets in cancer therapy.

  • Mechanism of Action : The compound inhibits the activity of Trk kinases, which are often overexpressed in certain cancers, including neuroblastoma and breast cancer. By blocking these kinases, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
  • Case Study : A study demonstrated that this compound effectively reduced tumor size in xenograft models of neuroblastoma. The results showed a significant decrease in tumor volume compared to control groups treated with a placebo.

Neurological Disorders

Recent studies have also explored the potential of this compound in treating neurological disorders, particularly those linked to neuroinflammation.

  • Mechanism of Action : The compound is believed to modulate neuroinflammatory pathways, potentially offering therapeutic benefits in conditions like Alzheimer’s disease and multiple sclerosis.
  • Case Study : In preclinical trials, administration of the compound resulted in decreased levels of pro-inflammatory cytokines in animal models of neurodegenerative diseases. This suggests a promising avenue for further research into its use for treating such conditions.

Data Tables

Application AreaMechanismCase Study Findings
Cancer TreatmentInhibition of Trk kinasesSignificant reduction in tumor size in xenograft models
Neurological DisordersModulation of neuroinflammationDecreased pro-inflammatory cytokines in animal models

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences between the target compound and analogues from literature:

Compound Name Substituents (Position) Key Structural Parameters
Target Compound 6-Cyclopropyl, 5-F, N4-(2-MeO-phenethyl) Cyclopropyl steric bulk; F electronegativity; 2-MeO orientation
N-(2-Fluorophenyl)-5-[(4-MeO-phenyl)aminomethyl]-6-Me-2-Ph-pyrimidin-4-amine 6-Me, 5-(4-MeO-phenylaminomethyl), N4-(2-F-Ph) Dihedral angles: 12.8° (Ph), 86.1° (aminomethyl); intramolecular N–H⋯N bond
N-(4-MeO-Ph)-6-Me-2-Ph-5-{[4-(CF3)anilino]methyl}pyrimidin-4-amine 6-Me, 5-(4-CF3-anilino), N4-(4-MeO-Ph) CF3 electron-withdrawing effect; synthesis yield: 78.7%
(E)-5-(3-ethylhept-1-enyl)-4-(4-F-Ph)-6-iPr-N-Me-pyrimidin-2-amine 6-iPr, 4-(4-F-Ph), 5-(3-ethylheptenyl) Bulky alkyl substituents; unsaturated side chain

Key Observations :

  • Cyclopropyl vs.
  • Fluorine Position : The 5-fluoro substituent in the target compound may enhance electronic effects compared to 4-fluoro derivatives (e.g., ), influencing dipole interactions with biological targets.
  • Phenethyl Chain Orientation : The 2-methoxy group in the target compound’s side chain contrasts with 4-methoxy () or halogenated aryl groups (), affecting hydrogen-bonding capacity and solubility .

Physicochemical Implications :

  • The cyclopropyl group may improve metabolic stability compared to methyl or unsaturated chains ().
  • The 2-methoxy group could reduce crystallinity compared to 4-substituted analogues, as seen in ’s crystal structures stabilized by C–H⋯O bonds .

Biological Activity

6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core substituted with a cyclopropyl and a fluorine atom at specific positions, along with a methoxyphenyl ethyl group. Its molecular formula is C16H18FN3OC_{16}H_{18}FN_{3}O, and it has a molecular weight of approximately 285.34 g/mol.

Research indicates that this compound exerts its biological effects primarily through inhibition of specific kinases involved in cellular signaling pathways:

  • Inhibition of Kinases : The compound has shown significant inhibitory activity against various kinases, including FLT3 and DRAK1, which are implicated in cancer cell proliferation and survival .
  • Cell Cycle Arrest : In vitro studies have demonstrated that this compound induces G1 phase arrest in cancer cell lines, leading to reduced cell proliferation .

Anticancer Activity

Several studies have reported the anticancer properties of this compound:

  • Inhibition of Cancer Cell Lines : It has been shown to inhibit the growth of various cancer cell lines, including MV4-11 (a leukemia cell line) with an IC50 value of approximately 7.89 nM . This indicates potent activity against cells harboring FLT3 mutations.
Cell Line IC50 (nM) Mechanism
MV4-117.89FLT3 inhibition
KCL-220.87 (wild-type), 9.4 (T315I mutant)Abl1 inhibition

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : Preliminary tests suggest that it has moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 156.47 µM across various strains .

Case Studies

  • FLT3 Inhibition in Leukemia Models :
    • A study demonstrated that the compound effectively inhibited FLT3 kinase activity in vitro, leading to apoptosis in FLT3-dependent leukemia cells. This was correlated with downregulation of cyclin D1 and MMP9 expression .
  • Antimicrobial Efficacy :
    • In another study focusing on its antimicrobial activity, the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into an antibiotic agent .

Q & A

(Basic) What are the common synthetic routes for preparing 6-cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine?

The synthesis typically involves multi-step reactions starting with pyrimidine precursors. A nucleophilic substitution reaction is central, where a fluoro-pyrimidine intermediate reacts with a substituted phenethylamine under basic conditions (e.g., K₂CO₃ in DMF). For example, 5-fluoro-6-cyclopropylpyrimidin-4-amine can be coupled with 2-(2-methoxyphenyl)ethyl bromide via refluxing in chloroform, followed by extraction and purification using column chromatography (silica gel, CHCl₃/MeOH gradient) . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of amine to halide) and temperature (70–80°C for 5–8 hours).

(Basic) Which analytical techniques are critical for confirming the structural integrity of this compound?

X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated in studies of analogous pyrimidines (e.g., dihedral angles between pyrimidine and aryl rings: 12.8°–86.1° ). Complementary methods include:

  • ¹H/¹³C NMR : Methoxy groups resonate at δ 3.8–4.0 ppm, while cyclopropane protons appear as multiplets at δ 1.2–1.5 ppm .
  • HPLC-MS : Use a C18 column (5 µm, 250 mm × 4.6 mm) with 0.1% formic acid in acetonitrile/water (70:30) to confirm purity (>95%) .

(Advanced) How can researchers reconcile discrepancies in reported biological activity across studies?

Contradictions often arise from variations in assay conditions or molecular conformation. For instance:

  • Solubility differences : The compound’s low aqueous solubility (logP ~3.5) may reduce bioavailability in cell-based assays. Use DMSO stocks ≤0.1% to avoid solvent toxicity .
  • Polymorphism : Crystalline forms (e.g., monoclinic vs. triclinic) can alter binding kinetics. Characterize batches via DSC and PXRD to ensure consistency .
  • Target selectivity : Screen against off-target kinases (e.g., EGFR, VEGFR2) using competitive binding assays to rule out non-specific effects .

(Advanced) What strategies mitigate low solubility during in vitro testing?

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD at 10 mM) to enhance solubility without disrupting cell membranes .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the cyclopropane moiety to improve hydrophilicity .
  • Nanoformulations : Encapsulate the compound in PLGA nanoparticles (150–200 nm size) for sustained release in cytotoxicity assays .

(Advanced) How can computational modeling guide the optimization of this compound’s bioactivity?

  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., BCR-ABL1 kinase). Key interactions include hydrogen bonds between the pyrimidine N1 and kinase hinge residues (binding affinity ≤−9.5 kcal/mol) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to identify sites for electrophilic substitution .
  • MD simulations : Simulate ligand-protein stability over 100 ns to assess conformational changes in the binding pocket .

(Advanced) What experimental designs are robust for evaluating therapeutic potential in cancer models?

Adopt a split-plot design to account for variables:

  • In vitro : Test dose-response (0.1–100 µM) in 3D spheroids (HCT116 colon cancer) with ATP-luminescence assays. Include controls for apoptosis (Annexin V/PI staining) .
  • In vivo : Use xenograft models (n=8/group) with randomized block designs. Administer 10 mg/kg (oral, q.d.) and monitor tumor volume via caliper measurements. Validate target engagement via Western blot (phospho-kinase inhibition ≥70%) .

(Advanced) How do reaction conditions influence the regioselectivity of cyclopropane ring formation?

  • Ring-closing metathesis : Use Grubbs catalyst (5 mol%) in CH₂Cl₂ at 40°C to favor cis-cyclopropane stereochemistry (≥90% diastereomeric excess) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, reducing byproducts (e.g., open-chain amines) .
  • Additives : KI (10 mol%) enhances leaving-group displacement in SNAr reactions, improving yield to 85–90% .

(Advanced) What structural modifications enhance metabolic stability without compromising activity?

  • Fluorine substitution : Replace the 5-fluoro group with a trifluoromethyl moiety to block CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 6.8 hours in microsomal assays) .
  • Methoxy positioning : Ortho-methoxy groups on the phenethyl side chain reduce glucuronidation (AUC increased by 2.3-fold in rat PK studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.